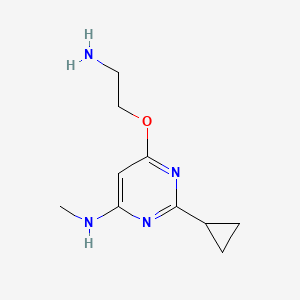

6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-12-8-6-9(15-5-4-11)14-10(13-8)7-2-3-7/h6-7H,2-5,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHXVKZWMDAPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2CC2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine is a synthetic compound with a pyrimidine core that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with an aminoethoxy group at the 6-position and a cyclopropyl group at the 2-position. Its synthesis typically involves multiple steps, including the formation of the pyrimidine core through cyclization reactions, nucleophilic substitution to introduce the aminoethoxy group, and alkylation for the cyclopropyl attachment.

The biological activity of 6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine is primarily mediated through its interaction with specific molecular targets in cells:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, which can affect metabolic pathways and cellular functions.

- Receptor Modulation : It may act on certain receptors in the body, influencing signaling pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, particularly against gram-positive bacteria, similar to other pyrimidine derivatives .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Antibacterial Properties : Research indicates that derivatives of pyrimidine compounds can exhibit significant antibacterial effects. For example, ticagrelor analogs have shown bactericidal activity against certain bacterial strains .

- Antiplatelet Activity : Analogous compounds have been explored for their antiplatelet effects, which may have implications in cardiovascular therapies. The mechanism involves inhibition of platelet aggregation, potentially benefiting patients with cardiovascular diseases .

- Diabetes Management : Some studies suggest that similar compounds could be utilized in managing type 2 diabetes by modulating incretin levels through DPP-4 inhibition, which enhances insulin secretion and reduces glucagon release .

Case Studies

Several case studies have examined the efficacy and safety of compounds related to 6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine:

- Study on Antibacterial Efficacy : A study demonstrated that modifications to the pyrimidine structure enhanced antibacterial activity against resistant strains of bacteria, indicating the potential for developing new antibiotics .

- Cardiovascular Impact Assessment : Clinical trials assessing the cardiovascular effects of related compounds showed promising results in reducing adverse events in patients treated with DPP-4 inhibitors, suggesting a broader therapeutic application beyond glucose control .

Data Table: Summary of Biological Activities

Scientific Research Applications

The biological activity of 6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key therapeutic areas include:

- Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication by interacting with viral enzymes.

- Anticancer Properties : Research has shown that it can inhibit tumor cell proliferation by targeting specific kinases involved in cancer pathways.

- Antibacterial Effects : The compound exhibits potential antibacterial activity against certain pathogens.

Research Findings

Recent studies have focused on evaluating the efficacy of this compound through various biological assays:

- In vitro Studies : Significant inhibition of key enzymes related to inflammation and cancer proliferation was observed. For example, compounds structurally related to this pyrimidine derivative exhibited IC50 values ranging from 0.84 to 1.39 μM against COX-2, indicating strong anti-inflammatory potential.

- Cellular Assays : The compound showed a reduction in PGE2 levels (a pro-inflammatory mediator), with reductions reported between 76% and 94% depending on the specific analogs tested.

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Cancer Therapy : A study investigated the effects of this compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell growth. The mechanism was linked to the modulation of kinase pathways critical for tumor progression.

- Antiviral Research : Another study explored its efficacy against viral infections, revealing that it could inhibit viral replication in vitro by targeting specific viral proteins.

- Anti-inflammatory Effects : Research focusing on inflammatory diseases showed that this compound could significantly reduce inflammatory markers in cellular models, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Research Findings and Implications

Scaffold Flexibility : Triazine derivatives () outperform pyrimidines in inhibition assays, but pyrimidines offer better pharmacokinetic profiles .

Substituent Optimization: The combination of cyclopropyl (position 2) and aminoethoxy (position 6) in the target compound balances metabolic stability and solubility .

Chloro vs. Aminoethoxy: Chlorine substituents (e.g., ) are less favorable due to electronegativity and solubility challenges, whereas aminoethoxy groups enhance binding .

Preparation Methods

Pyrimidine Core Synthesis and Cyclopropyl Substitution

While direct literature on the exact synthesis of 6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine is limited, analogous pyrimidine derivatives are prepared by cyclization reactions starting from cyanoacetate derivatives and urea or substituted ureas, followed by selective substitution reactions.

A representative approach involves a cyclization reaction where cyanoacetate (methyl or ethyl cyanoacetate) reacts with urea in the presence of sodium metal and a solvent (methanol or ethanol) under reflux conditions (65–80 °C for 3–4 hours) to form a 4-amino-2,6-pyrimidinedione intermediate.

The cyclopropyl group can be introduced via nucleophilic substitution or cross-coupling reactions on the 2-position of the pyrimidine ring, often using substituted chloro-pyrimidines as intermediates.

N-Methylation

The N-methylation of the pyrimidine nitrogen is commonly achieved by treating the pyrimidinedione intermediate with a methylating agent such as dimethyl sulfate or dimethyl carbonate in the presence of a solid alkali (sodium hydroxide or potassium hydroxide) and a phase transfer catalyst such as tetrabutylammonium bromide.

The reaction is typically carried out in solvents like toluene, N,N-dimethylformamide (DMF), or pyridine at temperatures ranging from 60 to 80 °C for 8–10 hours.

Introduction of the 2-Aminoethoxy Side Chain

The 2-aminoethoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) of a suitable chloro-substituted pyrimidine intermediate with 2-aminoethanol or its derivatives.

A typical procedure involves stirring the chloro-pyrimidine derivative with 2-aminoethanol in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF at around 60 °C for 7–8 hours.

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The organic phase is washed, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved by column chromatography using silica gel with a gradient of ethyl acetate and petroleum ether.

Representative Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Cyclization | Methyl cyanoacetate + urea + sodium metal in methanol, reflux 65–80 °C, 3–4 h | Formation of 4-amino-2,6-pyrimidinedione intermediate |

| 2. N-Methylation | Intermediate + dimethyl sulfate + NaOH + tetrabutylammonium bromide in toluene, 60–80 °C, 8–10 h | Formation of 4-amino-2,6-dimethoxypyrimidine derivative |

| 3. Side Chain Introduction | Chloro-pyrimidine + 2-aminoethanol + K2CO3 in DMF, 60 °C, 7–8 h | Formation of 6-(2-aminoethoxy)-substituted pyrimidine |

| 4. Cyclopropyl Group Introduction | Via substitution or cross-coupling on 2-position (methods vary) | 2-cyclopropyl substitution on pyrimidine ring |

| 5. Purification | Extraction, washing, drying, column chromatography | Pure 6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine |

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Cyclization temperature | 65–80 °C | Reflux in methanol or ethanol |

| Cyclization time | 3–4 hours | Ensures complete ring closure |

| N-methylation temperature | 60–80 °C | Avoids decomposition, optimal methylation |

| N-methylation time | 8–10 hours | Sufficient for full conversion |

| SNAr substitution temperature | ~60 °C | Moderate temperature to promote substitution |

| Solvents | Methanol, ethanol, toluene, DMF, pyridine | Choice depends on step and reagent solubility |

| Catalysts | Tetrabutylammonium bromide (phase transfer) | Enhances methylation efficiency |

Research Findings and Comparative Analysis

The green synthesis approach reported for related pyrimidine derivatives avoids hazardous reagents such as phosphorus oxychloride, reducing environmental impact and improving safety.

Using phase transfer catalysts and solid alkalis improves methylation efficiency and reduces reaction times.

The nucleophilic substitution for side chain introduction is generally high yielding and allows for structural diversity by varying the aminoalkoxy substituent.

Cyclopropyl substitution on the pyrimidine ring is often achieved via specialized cross-coupling reactions or nucleophilic displacement, which require careful control to avoid side reactions.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Cyclization | Ring formation from cyanoacetate and urea | Methyl cyanoacetate, urea, Na, MeOH | Reflux 65–80 °C, 3–4 h | High yield, green method |

| N-Methylation | Alkylation of pyrimidinedione | Dimethyl sulfate, NaOH, TBAB, toluene | 60–80 °C, 8–10 h | Efficient, phase transfer catalysis |

| Side Chain Attachment | SNAr with 2-aminoethanol | Chloro-pyrimidine, K2CO3, DMF | 60 °C, 7–8 h | High selectivity, mild conditions |

| Cyclopropyl Introduction | Cross-coupling or substitution | Cyclopropyl reagents (varied) | Conditions vary | Requires optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.